2-[(3-Fluorophenyl)methyl]-2-methyloxirane
Description
2-[(3-Fluorophenyl)methyl]-2-methyloxirane is a disubstituted epoxide featuring a methyl group and a 3-fluorophenylmethyl substituent on the oxirane ring. Epoxides of this type are typically reactive intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electrophilic nature of the strained oxirane ring.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2-methyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWKDMYPCIWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorophenyl)methyl]-2-methyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-fluorobenzyl chloride with 2-methylpropene in the presence of a strong base like sodium hydride (NaH) to form the corresponding alkene, followed by
Biological Activity
2-[(3-Fluorophenyl)methyl]-2-methyloxirane, also known as a fluorinated epoxide, is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an epoxide group, which is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to modifications in enzyme activity or receptor binding. This mechanism is common among epoxides, which can act as electrophiles in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups have shown enhanced activity against various bacterial strains due to improved membrane permeability and target affinity.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Fluorinated analog | S. aureus | 16 µg/mL |
| Non-fluorinated control | E. coli | 128 µg/mL |
Anticancer Potential
Research has also explored the anticancer potential of fluorinated epoxides. The introduction of the fluorine atom has been linked to increased potency in inhibiting cancer cell proliferation. Notably, similar compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Anticancer Activity
A study involving various fluorinated epoxides demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics in vitro against breast cancer cells (MCF-7). The compound was found to inhibit cell migration and invasion, suggesting potential applications in cancer therapy.
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit cytotoxic effects at high concentrations. Long-term studies are warranted to ascertain the safety profile of this compound.
Table 2: Toxicity Assessment
| Endpoint | Result |
|---|---|
| Acute toxicity (LD50) | >500 mg/kg (rat) |
| Mutagenicity | Negative (Ames test) |
| Reproductive toxicity | Not assessed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Electronic Effects
- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound is less electron-withdrawing than the trifluoromethyl substituents in 2-[4-(trifluoromethyl)phenyl]oxirane (CAS 111991-14-1). This results in milder electrophilicity, making the target compound suitable for controlled ring-opening reactions .
- Methoxy vs. Fluoro : The methoxy group in 2-(4-methoxyphenyl)-3-methyloxirane (Anethole oxide) donates electrons via resonance, reducing oxirane reactivity compared to fluorine-containing analogs .
Steric Considerations
- Substituent Position : The placement of substituents on the phenyl ring affects steric accessibility. For example, 2-[(4-fluoro-3-methylphenyl)methyl]oxirane (CID 115410551) has a methyl group adjacent to the fluorine, introducing steric hindrance that may slow nucleophilic attacks .
- Bulkier Groups: Compounds like 2-[(2-nonylphenoxy)methyl]oxirane (CAS 94159-62-3) exhibit significantly reduced reactivity due to bulky nonylphenoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
